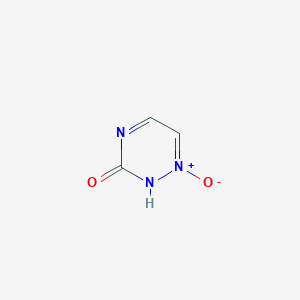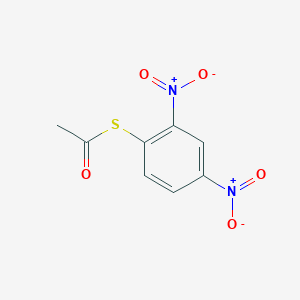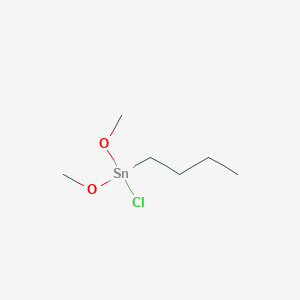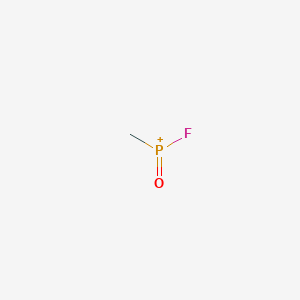
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyanuric chloride with ammonia or amines, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A parent compound with a similar ring structure.
Melamine: Known for its use in resins and plastics.
Cyanuric Acid: Utilized in water treatment and as a precursor for other chemicals.
Uniqueness
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one stands out due to its specific functional groups and reactivity. Its unique properties make it suitable for specialized applications that other triazines may not fulfill.
Eigenschaften
CAS-Nummer |
40919-32-2 |
|---|---|
Molekularformel |
C3H3N3O2 |
Molekulargewicht |
113.08 g/mol |
IUPAC-Name |
1-oxido-2H-1,2,4-triazin-1-ium-3-one |
InChI |
InChI=1S/C3H3N3O2/c7-3-4-1-2-6(8)5-3/h1-2H,(H,4,5,7) |
InChI-Schlüssel |
SQRDXWYVCCIWAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)










